molecular formula C18H29N3 B5875823 1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine

1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine

Cat. No.: B5875823
M. Wt: 287.4 g/mol
InChI Key: PFHVMUHGTPAIKU-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine is a synthetic compound belonging to the class of piperidine derivatives This compound is structurally characterized by the presence of a phenylethyl group attached to a piperidine ring, which is further connected to another piperidine ring through an amine linkage

Properties

IUPAC Name

1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3/c1-3-7-17(8-4-1)9-14-20-15-10-18(11-16-20)19-21-12-5-2-6-13-21/h1,3-4,7-8,18-19H,2,5-6,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHVMUHGTPAIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and microwave irradiation to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine is compared with other similar compounds, such as:

Comparison with Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide
  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl

This detailed overview provides a comprehensive understanding of 1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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